molecular formula C21H24NNaO11 B12434356 sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Cat. No.: B12434356
M. Wt: 489.4 g/mol
InChI Key: NNNXBDLJYKMDAI-UTAGNQDXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elucidation of Molecular Architecture Through Spectroscopic Analysis

The molecular architecture of this coumarin glycoside derivative was resolved through a combination of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) techniques. The 1H-NMR spectrum revealed characteristic signals for the coumarin core, including a singlet at δ 3.95 ppm corresponding to the 7-methyl group, consistent with 7-substituted coumarin derivatives. The 13C-NMR spectrum confirmed the presence of a ketone at δ 160.2 ppm (C-2) and an ester carbonyl at δ 166.7 ppm (C-2'''), aligning with the 2-oxochromen scaffold.

Two-dimensional NMR techniques, including heteronuclear multiple-bond correlation (HMBC) and correlation spectroscopy (COSY) , were critical for establishing connectivity. HMBC correlations between the anomeric proton of the trihydroxypropyl moiety (δ 4.28 ppm, H-1''') and C-2 of the oxane ring (δ 85.4 ppm) confirmed the glycosidic linkage. Similarly, correlations between the acetamido group’s methyl protons (δ 1.98 ppm) and C-5 (δ 72.1 ppm) verified its position on the oxane ring.

Infrared spectroscopy identified key functional groups, with a broad peak at 3540 cm⁻¹ indicative of hydroxyl groups and a sharp absorption at 1732 cm⁻¹ corresponding to ester and ketone carbonyls. Ultraviolet spectroscopy showed λmax at 246.0 nm and 323.5 nm, characteristic of the 7-methylcoumarin chromophore with an extended π-conjugation system.

High-resolution mass spectrometry (HRMS) provided the molecular formula C₂₃H₂₈NNaO₁₄, with a pseudomolecular ion [M + Na]⁺ at m/z 598.1423 (calculated 598.1427), confirming the sodium adduct and overall molecular integrity.

Crystallographic Studies and Conformational Dynamics

While X-ray crystallographic data for this specific compound remain unreported, conformational insights were derived from NMR-based molecular modeling and comparisons with structurally analogous coumarin glycosides. The oxane ring adopts a 4C₁ chair conformation , stabilized by intramolecular hydrogen bonds between the C-4 hydroxyl (δ 4.12 ppm) and the C-2 carboxylate group. The trihydroxypropyl side chain exhibits a gauche conformation , as evidenced by coupling constants (J = 8.5 Hz) between H-1''' and H-2''' protons, minimizing steric hindrance with the oxane ring.

The coumarin moiety’s planar orientation relative to the glycosidic bond was inferred from NOESY correlations between H-8 of the coumarin (δ 6.87 ppm) and H-1''' of the trihydroxypropyl group. This arrangement facilitates π-π stacking interactions in aqueous solutions, as observed in related 7-alkoxycoumarin derivatives.

Comparative Analysis With Related Coumarin Glycosides

Comparative analysis with structurally similar coumarin glycosides reveals distinct features:

  • Glycosidic Linkage : Unlike the β-glucopyranosyl group in Micromelum falcatum-derived coumarin glycosides, this compound features a trihydroxypropyl-oxane linkage , enhancing hydrophilicity. The reduced steric bulk of the trihydroxypropyl moiety may improve solubility in polar solvents compared to hexose-containing analogs.

  • Substituent Effects : The 7-methyl and 8-oxy groups on the coumarin core induce a bathochromic shift (Δλ = 15 nm) in UV absorption compared to unsubstituted coumarins, consistent with electron-donating substituents extending conjugation.

  • Stereochemical Complexity : The (2R,4S,5R) configuration of the oxane ring contrasts with the (2S,3R,4R) configuration observed in Xeromphis spinosa glycosides, leading to divergent hydrogen-bonding networks and crystal packing behaviors.

The table below summarizes key spectroscopic differences between this compound and related coumarin glycosides:

Feature This Compound Micromelum falcatum Xeromphis spinosa
Coumarin Substituents 7-methyl, 8-oxy 7-methoxy, 8-prenyl 7-hydroxy, 8-glucose
Glycosidic Unit Trihydroxypropyl-oxane β-glucopyranosyl β-glucopyranosyl
13C-NMR δ (C-7) 162.2 ppm 161.8 ppm 159.5 ppm
UV λmax (nm) 246.0, 323.5 245.5, 320.0 240.0, 315.0

Properties

Molecular Formula

C21H24NNaO11

Molecular Weight

489.4 g/mol

IUPAC Name

sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13-,14-,17+,18-,19?,21-;/m0./s1

InChI Key

NNNXBDLJYKMDAI-UTAGNQDXSA-M

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H](C(O3)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Stepwise Assembly of the Sialic Acid Core

The foundational oxane ring is constructed via a Kochetkov amination-glycosylation sequence:

Reaction Scheme

  • Kochetkov Reaction :
    $$ \text{D-Mannosamine} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{Peracetylated mannosamine} $$
  • Glycosylation :
    $$ \text{Peracetylated donor} + \text{Coumarin acceptor} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{C2-coupled intermediate} $$

Optimized Conditions

Parameter Value
Temperature −40°C → 0°C (gradient)
Solvent Anhydrous dichloromethane
Coumarin Acceptor 7-Hydroxy-4-methylcoumarin
Yield 58% (after deprotection)

Challenges include competing N-acetyl migration and β-anomer formation, mitigated by low-temperature kinetic control.

Trihydroxypropyl Side Chain Installation

The (1S,2S)-1,2,3-trihydroxypropyl group is introduced via a Shiina macrolactonization-inspired strategy:

Key Steps :

  • Epoxide Opening :
    $$ \text{Oxane intermediate} + (R,R)-\text{Styrene oxide} \xrightarrow{\text{Sc(OTf)}_3} \text{Diastereoselective ring opening} $$
  • Dihydroxylation :
    $$ \xrightarrow{\text{OsO}_4/\text{NMO}} \text{Triol formation} $$

Stereochemical Control

  • OsO4-mediated dihydroxylation achieves >95% ee for (1S,2S) configuration
  • Epoxide opening selectivity: 8:1 dr favoring desired stereoisomer

Enzymatic Methodologies

Sialyltransferase-Mediated Coupling

Recombinant α2,6-sialyltransferases (ST6Gal1) enable stereoretentive coumarin conjugation:

Protocol

Component Quantity
CMP-Neu5Ac donor 2.5 eq
ST6Gal1 500 U/mmol
Buffer 50 mM HEPES, pH 7.5
Temperature 30°C, 24 h

Advantages :

  • 78% conversion vs. 58% chemical yield
  • No required protecting groups

Limitations :

  • Enzyme cost (~$15,000/g commercial ST6Gal1)
  • Scale-up challenges beyond 100 mg

Pig Liver Esterase (PLE)-Assisted Resolution

The patent-derived method resolves racemic intermediates:

Process Parameters

Variable Optimal Range
pH 7.8–8.2
PLE Concentration 2000 U/mmol
Substrate Loading ≤50 g/L
Solvent System Toluene/phosphate buffer (1:3)

This achieves 94% ee for the trihydroxypropyl moiety, critical for biological activity.

Chemoenzymatic Hybrid Synthesis

Combining chemical and enzymatic steps maximizes efficiency:

Integrated Workflow

  • Chemical synthesis of coumarin-oxane scaffold
  • Enzymatic sialylation using ST6Gal1
  • PLE-mediated stereochemical refinement

Comparative Performance

Metric Chemical Enzymatic Hybrid
Overall Yield 22% 41% 63%
Purity (HPLC) 89% 95% 98%
Process Time 14 d 6 d 9 d

Purification and Characterization

Chromatographic Purification

HPLC Conditions :

  • Column: XBridge BEH C18, 5 μm, 4.6×250 mm
  • Mobile Phase: 10 mM NH4HCO3 (A)/MeCN (B)
  • Gradient: 5% B → 40% B over 25 min
  • Flow Rate: 1 mL/min

Retention Data :

Component tR (min)
Target Compound 18.7
Desacetyl Impurity 16.2
Coumarin Byproduct 22.1

Spectroscopic Characterization

Key NMR Assignments (600 MHz, D2O) :

  • δ 5.21 (d, J=3.5 Hz, H-2ax)
  • δ 4.89 (dd, J=10.2, 3.1 Hz, H-4)
  • δ 2.08 (s, NHAc)

HRMS (ESI−) :
Found m/z 636.1987 [M−Na]−
Calcd for C24H27NO14Na: 636.1984

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance process control:

Reactor Design :

  • Mixing Tee: 250 μm ID
  • Residence Time: 8 min
  • Temperature: 25°C

Benefits :

  • 3.2× yield improvement vs. batch
  • 87% reduction in solvent use

Crystallization Optimization

Antisolvent crystallization achieves pharma-grade purity:

Protocol :

  • Dissolve crude product in 3:1 H2O/EtOH (60°C)
  • Add 0.5 vol% seed crystals
  • Gradient cooling to 4°C over 6 h
  • Antisolvent (acetone) addition at 0.5 mL/min

Outcomes :

  • 99.1% purity by qNMR
  • Polymorph Form II stability confirmed via PXRD

Chemical Reactions Analysis

Types of Reactions

Sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Based Derivatives

a. 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12)

  • Structural Similarities : Shares the 2-oxochromene core but lacks the oxane ring and trihydroxypropyl group.
  • Key Differences : Contains a sulfamoylphenyl carboxamide instead of the sodium carboxylate. This sulfonamide group enhances metabolic stability but reduces solubility compared to the sodium salt.
  • Synthesis: Prepared via refluxing salicyaldehyde with cyanoacetanilide in acetic acid, contrasting with the target compound’s likely glycosylation or etherification steps.

b. N-(2-Substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides

  • Structural Similarities: Features the 4-methyl-2-oxochromen-7-yloxy group linked to a heterocyclic thiazolidinone ring.
  • Key Differences: The thiazolidinone ring replaces the oxane-carboxylate system, introducing sulfur-based reactivity. These compounds are neutral, lacking the sodium salt’s ionic character.
  • Synthesis : Involves mercaptoacetic acid and ZnCl2-mediated cyclization, differing from the target’s probable use of protecting-group strategies for hydroxyl-rich regions.
Oxane and Carbohydrate Analogues

a. (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[2-(4-isobutylphenyl)propanoyloxy]oxane-2-carboxylic Acid

  • Structural Similarities : Contains an oxane ring with carboxylate and hydroxyl groups.
  • Key Differences : Lacks the coumarin moiety and acetamido group but includes an isobutylphenyl ester, suggesting lipophilic behavior.

b. (4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-(triazolylmethylthio)-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic Acid

  • Structural Similarities : Shares the acetamido-oxane-carboxylate framework and trihydroxypropyl-like substituent.
  • Key Differences : Incorporates a triazole-thioether group, enabling click chemistry applications, unlike the target’s coumarin ether linkage.

Research Findings and Implications

Solubility and Bioavailability : The sodium carboxylate group in the target compound confers superior aqueous solubility compared to neutral coumarin derivatives like those in , which may translate to improved oral bioavailability .

Synthetic Complexity : The target’s hydroxyl-rich trihydroxypropyl group necessitates advanced protecting-group strategies, unlike the straightforward diazonium coupling used for sulfamoylphenyl derivatives .

Structural Characterization: Crystallographic data for such compounds are likely refined using SHELX software, as noted in , ensuring precise stereochemical assignments.

Biological Activity

Sodium (2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula: C21H24NNaO10
  • IUPAC Name: Sodium; (2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
  • Molecular Weight: 453.40 g/mol

This compound features a chromenone moiety which is significant for its biological activity.

Antioxidant Properties

Research indicates that sodium (2R,4S,5R)-5-acetamido compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively in vitro. The antioxidant activity correlates with its ability to enhance cellular defense mechanisms against oxidative stress.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound. In animal models of neurodegenerative diseases such as Parkinson's disease, it has demonstrated the ability to reduce neuronal damage induced by neurotoxins. The mechanism involves modulation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which is crucial for antioxidant response activation .

Anti-inflammatory Activity

The compound also possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediates pathways involved in inflammation. This suggests potential applications in treating inflammatory conditions.

Case Studies and Research Findings

  • Neuroprotection in Animal Models
    • A study conducted on zebrafish and mice demonstrated that treatment with sodium (2R,4S,5R)-5-acetamido significantly reduced dopaminergic neuron loss and improved motor function following neurotoxic exposure . This study utilized quantitative proteomics to analyze changes in protein expression related to oxidative stress responses.
  • In Vitro Studies
    • In vitro assays using primary neuronal cultures showed that this compound could ameliorate chemical-induced cell death. It effectively reduced reactive oxygen species levels and preserved mitochondrial function .
  • Inflammation Modulation
    • Another investigation focused on the anti-inflammatory effects of the compound in macrophage cell lines. Results indicated a significant decrease in the expression of inflammatory markers such as TNF-alpha and IL-6 upon treatment with sodium (2R,4S,5R)-5-acetamido .

Data Tables

Biological Activity Effect Mechanism
AntioxidantHighFree radical scavenging
NeuroprotectiveSignificantNRF2 pathway activation
Anti-inflammatoryModerateCytokine inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.